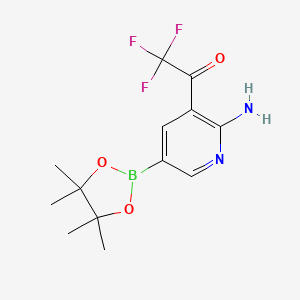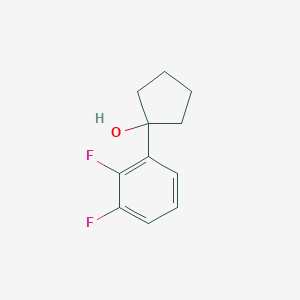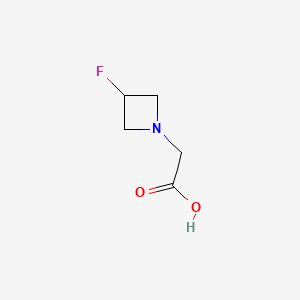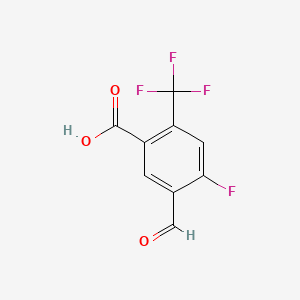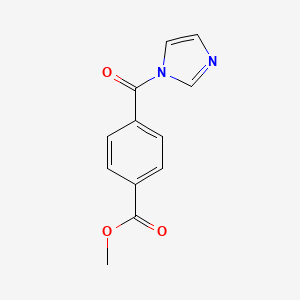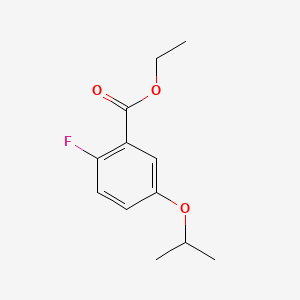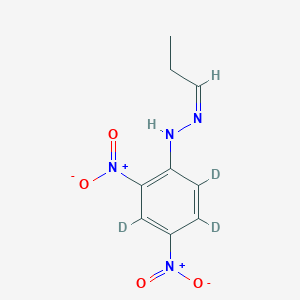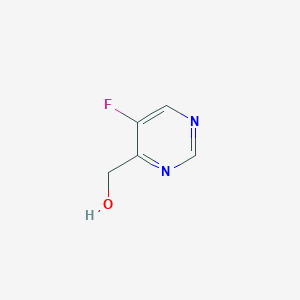
(5-Fluoropyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoropyrimidin-4-yl)methanol is a chemical compound with the molecular formula C5H5FN2O and a molecular weight of 128.1 g/mol . It is a fluorinated pyrimidine derivative, which is a class of compounds known for their significant applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyrimidin-4-yl)methanol typically involves the reaction of 5-fluoropyrimidine with formaldehyde under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process typically includes steps such as purification through crystallization or distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoropyrimidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding fluoropyrimidine derivative without the hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(5-Fluoropyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of (5-Fluoropyrimidin-4-yl)methanol involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes like thymidylate synthase, which is crucial for DNA replication and repair. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective in the treatment of cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer drug that also targets thymidylate synthase.
5-Fluorocytosine: An antifungal agent that is converted into 5-fluorouracil in fungal cells.
5-Fluoropyrimidin-2-yl)methanol: A similar compound with a fluorine atom at a different position on the pyrimidine ring.
Uniqueness
(5-Fluoropyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H5FN2O |
|---|---|
Molekulargewicht |
128.10 g/mol |
IUPAC-Name |
(5-fluoropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2H2 |
InChI-Schlüssel |
NIXXKNNXCGMDFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


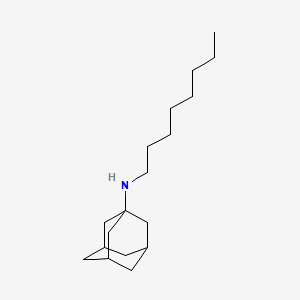
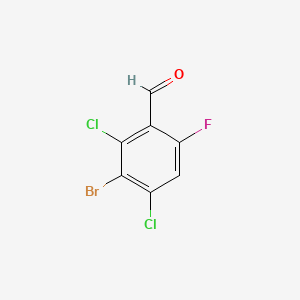
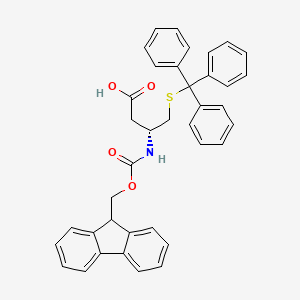
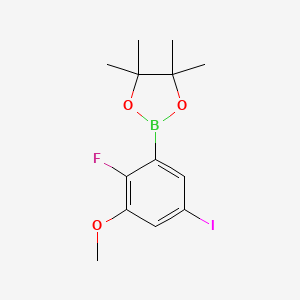
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3,7-dimethyl-purine-2,6-dione](/img/structure/B14022834.png)
![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)
![Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B14022847.png)
